molecular formula C20H19F3N2O2 B8574949 1-[4'-(Trifluoromethyl)-[1,1'-biphenyl]-2-carbonyl]piperidine-4-carboxamide

1-[4'-(Trifluoromethyl)-[1,1'-biphenyl]-2-carbonyl]piperidine-4-carboxamide

Cat. No. B8574949
M. Wt: 376.4 g/mol
InChI Key: UBRWWUYHNCVJLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07674803B2

Procedure details

4′-(Trifluoromethyl)-2-biphenylcarboxylic acid (20.5 g; 77 mmol) is dissolved in 340 ml of dimethylformamide and 200 ml of dichloromethane. The reaction medium is placed at 0° C. and oxalyl chloride (1.8 eq.; 138.6 mmol; 12 ml) is added. The reaction medium is stirred at room temperature for 3 hours and then evaporated to dryness. The crude product is taken up in 270 ml of dichloromethane, followed by addition of a solution of isonipecotamide (0.97 eq.; 74.7 mmol; 9.57 g) and triethylamine (2.7 eq.; 207.9 mmol; 29 ml) in 270 ml of dichloromethane, placed at 0° C. The mixture is allowed to warm to room temperature over 12 hours, saturated aqueous sodium hydrogen carbonate solution is then added (in a 1/1 proportion) and the resulting mixture is stirred for 30 minutes. The organic phase is washed with 1M sodium hydroxide solution and then with water, dried over sodium sulfate and evaporated to dryness. The crude product is dispersed in diisopropyl ether and then filtered off and dried to give 23.09 g of coupling product.
Quantity
20.5 g
Type
reactant
Reaction Step One
Quantity
340 mL
Type
solvent
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step Two
Quantity
9.57 g
Type
reactant
Reaction Step Three
Quantity
29 mL
Type
reactant
Reaction Step Three
Quantity
270 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five
Yield
79.6%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:19])([F:18])[C:3]1[CH:8]=[CH:7][C:6]([C:9]2[C:10]([C:15]([OH:17])=O)=[CH:11][CH:12]=[CH:13][CH:14]=2)=[CH:5][CH:4]=1.C(Cl)(=O)C(Cl)=O.[NH:26]1[CH2:34][CH2:33][CH:29]([C:30]([NH2:32])=[O:31])[CH2:28][CH2:27]1.C(N(CC)CC)C.C(=O)([O-])O.[Na+]>CN(C)C=O.ClCCl>[F:18][C:2]([F:1])([F:19])[C:3]1[CH:4]=[CH:5][C:6]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=2[C:15]([N:26]2[CH2:34][CH2:33][CH:29]([C:30]([NH2:32])=[O:31])[CH2:28][CH2:27]2)=[O:17])=[CH:7][CH:8]=1 |f:4.5|

Inputs

Step One
Name
Quantity
20.5 g
Type
reactant
Smiles
FC(C1=CC=C(C=C1)C=1C(=CC=CC1)C(=O)O)(F)F
Name
Quantity
340 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
12 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Three
Name
Quantity
9.57 g
Type
reactant
Smiles
N1CCC(C(=O)N)CC1
Name
Quantity
29 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
270 mL
Type
solvent
Smiles
ClCCl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Step Five
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction medium is stirred at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is placed at 0° C.
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
placed at 0° C
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature over 12 hours
Duration
12 h
STIRRING
Type
STIRRING
Details
is stirred for 30 minutes
Duration
30 min
WASH
Type
WASH
Details
The organic phase is washed with 1M sodium hydroxide solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with water, dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
ADDITION
Type
ADDITION
Details
The crude product is dispersed in diisopropyl ether
FILTRATION
Type
FILTRATION
Details
filtered off
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
FC(C1=CC=C(C=C1)C1=C(C=CC=C1)C(=O)N1CCC(CC1)C(=O)N)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 23.09 g
YIELD: PERCENTYIELD 79.6%
YIELD: CALCULATEDPERCENTYIELD 82.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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